molecular formula C16H17FN4O2S B11023492 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11023492
M. Wt: 348.4 g/mol
InChI Key: LLMIZXULJPITNB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-5-one core substituted at the 3-position with a carboxamide group linked to a (2E)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. The 2-fluorophenyl group at the 1-position of the pyrrolidine ring introduces steric and electronic effects distinct from its positional isomers (e.g., 4-fluorophenyl derivatives) . Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest applications in enzyme inhibition or receptor modulation, common to analogs with similar frameworks .

Properties

Molecular Formula

C16H17FN4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17FN4O2S/c1-9(2)15-19-20-16(24-15)18-14(23)10-7-13(22)21(8-10)12-6-4-3-5-11(12)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,23)

InChI Key

LLMIZXULJPITNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

The compound 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, biological activity, and synthetic methodologies.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects against various diseases. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the thiadiazole and pyrrolidine rings may enhance their ability to inhibit tumor growth by interfering with cancer cell signaling pathways.

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds containing thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiadiazole Moiety : The thiadiazole can be synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Fluorination : The introduction of the fluorophenyl group may involve electrophilic aromatic substitution or other fluorination techniques.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the various functional groups together under optimized conditions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications to enhance potency and selectivity.

Case Study 2: Anti-inflammatory Effects

Another research article explored the anti-inflammatory potential of similar compounds, showing that they effectively reduced inflammatory markers in animal models. This suggests a promising avenue for developing new anti-inflammatory drugs based on this compound's structure.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the evidence, focusing on substituent effects, heterocyclic systems, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Hypothesized Properties
Target Compound 2-Fluorophenyl, pyrrolidine-5-one, thiadiazole-isopropyl carboxamide Moderate lipophilicity (isopropyl), potential for π-π interactions (thiadiazole)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl (vs. 2-fluoro), identical thiadiazole and pyrrolidine Enhanced electronic effects (para-F), possibly higher metabolic stability
3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole core, 2-ethoxyphenyl, carbohydrazide Higher solubility (carbohydrazide), reduced lipophilicity (ethoxy vs. isopropyl)
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Thiophene-thiazole system, ethyl/methyl substituents Improved steric bulk, potential for H-bonding (thiazole N)

Positional Isomerism and Electronic Effects

Para-substitution (4-F) in the analog allows for stronger electron-withdrawing effects, which may enhance binding to electron-rich enzyme pockets. In contrast, the ortho-substitution (2-F) in the target compound could favor interactions with flat aromatic systems via edge-to-face π-stacking .

Heterocyclic Systems and Pharmacophore Diversity

  • Thiadiazole vs. This may improve binding affinity in targets like kinases or proteases.
  • Pyrazole vs. Pyrrolidine : The pyrazole-based compound lacks the pyrrolidine-5-one core, reducing conformational flexibility but introducing a planar carbohydrazide group. This could shift activity toward hydrolase inhibition (e.g., carbonic anhydrase) rather than cyclin-dependent kinases, a common target for pyrrolidine derivatives.

Substituent Effects on Physicochemical Properties

  • Isopropyl (Target) vs. Ethoxy (Compound ) : The isopropyl group increases logP (lipophilicity), favoring membrane permeability, while the ethoxy group may enhance solubility through polar interactions.

Biological Activity

The compound 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that often enhances biological activity.
  • Thiadiazole Moiety : Associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.
  • Fluorophenyl Substituent : The presence of fluorine can enhance lipophilicity and biological activity.

Table 1: Structural Features and Biological Activities

Structural FeatureDescriptionAssociated Biological Activity
Pyrrolidine RingFive-membered nitrogen ringEnhances interaction with biological targets
Thiadiazole MoietyFive-membered ring with sulfur and nitrogenAnti-inflammatory, antimicrobial
Fluorophenyl GroupAromatic ring with fluorine substitutionIncreased potency and bioactivity

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: Antiproliferative Activity

A study assessed the antiproliferative effects of a library of oxadiazole derivatives against human tumor cell lines (HCT-116 and HeLa). The results demonstrated that some derivatives exhibited cytotoxicity, suggesting that similar compounds may also be effective against cancer cells .

Anti-inflammatory Activity

Compounds containing thiadiazole rings are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The mechanism often involves the inhibition of specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory pathway. The structural characteristics of the compound may enhance its ability to bind to these targets effectively.

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerCytotoxicity against HCT-116 and HeLa cells
Anti-inflammatoryInhibition of COX/LOX enzymes
AntimicrobialEffective against multiple bacterial strains

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics. However, further toxicological assessments are necessary to ensure safety profiles.

Structure-Activity Relationship (SAR)

Research into SAR has highlighted that modifications in the thiadiazole and pyrrolidine components can significantly influence biological activity. For example, variations in substituents on the phenyl ring can enhance potency against specific biological targets.

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